molecular formula C21H18ClFN2O3S B2787493 N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide CAS No. 451477-06-8

N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide

Cat. No. B2787493
CAS RN: 451477-06-8
M. Wt: 432.89
InChI Key: DEGLEXRKCHMTCP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide, also known as CFPSB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CFPSB is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in various cellular processes. This compound has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has shown potential as a therapeutic agent in various fields. However, there are also some limitations to its use. This compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide. One potential direction is to further investigate its potential as a therapeutic agent in cancer treatment. Additionally, more research is needed to determine its safety and efficacy in vivo. Another potential direction is to investigate its potential as a neuroprotective agent in conditions such as Parkinson's disease and Alzheimer's disease. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide has been achieved using different methods, including the reaction of 3-chlorobenzoic acid with N-phenethylsulfonamide, followed by the addition of 4-fluoroaniline and coupling with N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 3-chlorobenzoyl chloride with N-phenethylsulfonamide, followed by the addition of 4-fluoroaniline and coupling with triethylamine.

Scientific Research Applications

N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide has shown potential as a therapeutic agent in various fields, including cancer treatment, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-4-fluoro-3-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c22-17-7-4-8-18(14-17)25-21(26)16-9-10-19(23)20(13-16)29(27,28)24-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGLEXRKCHMTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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